An In-depth Technical Guide to the Structure and Application of Br-PEG3-MS
An In-depth Technical Guide to the Structure and Application of Br-PEG3-MS
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of the heterobifunctional linker, Br-PEG3-MS. Particular focus is given to its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a rapidly advancing therapeutic modality.
Core Structure and Chemical Properties
Br-PEG3-MS, with the IUPAC name 2-[2-(2-bromoethoxy)ethoxy]ethyl methanesulfonate, is a short-chain polyethylene glycol (PEG) derivative. It is characterized by a tri(ethylene glycol) spacer, flanked by two distinct reactive functional groups: a bromide (Br) and a mesylate (Ms). This heterobifunctional nature is central to its utility in bioconjugation and chemical synthesis.
The bromide and mesylate groups are excellent leaving groups, facilitating sequential nucleophilic substitution reactions. This allows for the controlled, stepwise conjugation of two different molecular entities. The PEG3 spacer provides a desirable balance of hydrophilicity and a defined length, which can be critical for optimizing the spatial orientation and physical properties of the final conjugate.
Chemical Structure
The chemical structure of Br-PEG3-MS is as follows:
Br—CH₂CH₂—O—CH₂CH₂—O—CH₂CH₂—O—SO₂CH₃
Physicochemical Properties
A summary of the key physicochemical properties of Br-PEG3-MS is presented in the table below.
| Property | Value | Reference |
| CAS Number | 2702323-73-5 | [][2][3][4][5] |
| Molecular Formula | C₇H₁₅BrO₅S | |
| Molecular Weight | 291.16 g/mol | |
| Appearance | Colorless to off-white liquid | |
| IUPAC Name | 2-[2-(2-bromoethoxy)ethoxy]ethyl methanesulfonate | |
| SMILES | CS(=O)(=O)OCCOCCOCCBr |
Applications in PROTAC Synthesis
Br-PEG3-MS is primarily utilized as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The linker component of a PROTAC is crucial as it dictates the spatial orientation of the target protein and the E3 ligase, which is a key determinant of the efficacy of the resulting ternary complex. The defined length of the PEG3 spacer in Br-PEG3-MS offers precise control over this distance.
Logical Workflow for PROTAC Synthesis using Br-PEG3-MS
The synthesis of a PROTAC using Br-PEG3-MS typically follows a sequential, two-step nucleophilic substitution pathway. The differential reactivity of the bromide and mesylate groups can be exploited for selective reactions, though often the conditions are similar and careful planning of the synthetic route is required.
Experimental Protocols
The following is a representative experimental protocol for the synthesis of a PROTAC using a bromo-PEG linker. This protocol is provided as an illustrative example and may require optimization for specific ligands and reaction conditions.
General Considerations
-
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon).
-
Anhydrous solvents should be used.
-
Reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Exemplary Protocol for the First Nucleophilic Substitution
This step involves the reaction of a nucleophilic group on the first ligand (either the E3 ligase ligand or the target protein ligand) with one of the electrophilic sites of Br-PEG3-MS.
Materials:
-
Ligand 1 (containing a nucleophilic group, e.g., a phenol)
-
Br-PEG3-MS
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of Ligand 1 (1.0 equivalent) in anhydrous DMF, add potassium carbonate (2.0-3.0 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of Br-PEG3-MS (1.1-1.5 equivalents) in anhydrous DMF to the reaction mixture.
-
Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and stir for 12-24 hours.
-
Monitor the reaction for the formation of the intermediate product.
-
Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the Ligand 1-PEG3-linker intermediate.
Exemplary Protocol for the Second Nucleophilic Substitution
This step conjugates the second ligand to the intermediate formed in the previous step.
Materials:
-
Ligand 1-PEG3-linker intermediate
-
Ligand 2 (containing a nucleophilic group)
-
A suitable base (e.g., potassium carbonate or cesium carbonate)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of Ligand 2 (1.0 equivalent) in anhydrous DMF, add the chosen base (2.0-3.0 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of the Ligand 1-PEG3-linker intermediate (1.0-1.2 equivalents) in anhydrous DMF.
-
Heat the reaction mixture to a suitable temperature (e.g., 60-90 °C) and stir for 12-48 hours.
-
Monitor the reaction for the formation of the final PROTAC.
-
Upon completion, work up the reaction as described in the first step.
-
Purify the final PROTAC molecule using an appropriate method, such as flash column chromatography or preparative High-Performance Liquid Chromatography (HPLC).
Data Presentation
The following table presents representative data for the synthesis of a PROTAC using a bromo-PEG linker, based on literature for similar compounds. Actual yields and purity will vary depending on the specific reactants and reaction conditions.
| Step | Reactant 1 | Reactant 2 | Product | Typical Yield (%) | Typical Purity (HPLC) |
| 1 | Ligand 1 | Br-PEG3-MS | Ligand 1-PEG3-linker | 60-80 | >95% |
| 2 | Ligand 1-PEG3-linker | Ligand 2 | Final PROTAC | 40-70 | >98% |
Safety Information
Br-PEG3-MS should be handled in a well-ventilated area, preferably in a chemical fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
This technical guide serves as a foundational resource for understanding the structure and application of Br-PEG3-MS. The provided protocols and data are intended to be illustrative, and researchers are encouraged to consult the primary literature for specific applications and to optimize conditions for their particular synthetic targets.
